3-(3,5-Dimethylphenyl)-4'-methylpropiophenone
Description
Historical Context and Development
The development of this compound can be traced to the broader historical context of aromatic ketone chemistry, which experienced significant advancement during the twentieth century as synthetic methodologies evolved. The compound represents a natural progression in the systematic exploration of substituted propiophenones, building upon foundational work in Friedel-Crafts acylation and related aromatic substitution reactions that have been central to organic synthesis for over a century.
The systematic synthesis and characterization of this compound emerged from the need to develop more sophisticated aromatic building blocks for pharmaceutical and materials applications. Early research into methylated aromatic systems demonstrated the significant impact of methyl substitution patterns on both electronic properties and steric accessibility, leading to targeted synthesis of compounds like this compound that could serve as versatile intermediates in complex synthetic sequences.
The compound's development was facilitated by advances in analytical techniques that allowed for precise structural characterization and purity assessment. Modern spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, enabled researchers to confirm the exact structure and investigate the compound's behavior under various conditions. These analytical capabilities were crucial for establishing reliable synthetic protocols and understanding the compound's fundamental properties.
Contemporary research has continued to expand understanding of this compound through computational studies and advanced synthetic applications. The availability of high-purity samples through commercial suppliers has accelerated research efforts and enabled broader investigation of its potential applications. This accessibility has been instrumental in facilitating collaborative research efforts and enabling systematic studies of structure-activity relationships in related compound series.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of aromatic ketones, specifically categorized as a substituted propiophenone derivative. This classification reflects the compound's fundamental structural features, including the presence of a carbonyl group adjacent to aromatic ring systems and the characteristic three-carbon chain that defines the propiophenone framework. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, precisely describing the substitution pattern and molecular connectivity.
| Chemical Classification Data | |
|---|---|
| Chemical Class | Aromatic Ketone |
| Subclass | Propiophenone Derivative |
| Systematic Name | 3-(3,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one |
| Common Name | This compound |
| Functional Groups | Ketone, Aromatic Systems |
The nomenclature system for this compound reflects the complex substitution pattern present in its structure. The designation "3-(3,5-dimethylphenyl)" indicates the presence of a benzene ring substituted with methyl groups at the 3 and 5 positions, attached to the third carbon of the propanone chain. The "4'-methylpropiophenone" portion describes the core propiophenone structure with an additional methyl substitution at the para position of the benzoyl ring system.
Alternative naming systems provide additional clarity regarding the compound's structure and connectivity. The Chemical Abstracts Service registry system recognizes multiple synonyms for this compound, including systematic names that emphasize different aspects of its molecular architecture. These alternative designations facilitate literature searches and ensure proper identification across different chemical databases and research contexts.
The compound's classification as an aromatic ketone places it within a broader family of compounds that share common reactivity patterns and synthetic applications. This classification system enables chemists to predict potential reactions and identify suitable synthetic strategies based on established precedents for related aromatic ketone systems. Understanding these classification relationships is essential for developing effective synthetic approaches and anticipating potential applications in complex synthesis projects.
Chemical Abstracts Service Registry Identification (898780-11-5)
The Chemical Abstracts Service registry number 898780-11-5 serves as the unique international identifier for this compound, providing unambiguous recognition of this specific chemical entity across global databases and research literature. This registry system, maintained by the American Chemical Society, ensures consistent identification and prevents confusion that might arise from variations in nomenclature or structural representation across different research contexts.
| Registry Information | |
|---|---|
| Chemical Abstracts Service Number | 898780-11-5 |
| PubChem Compound Identifier | 24726485 |
| Molecular Formula | C18H20O |
| Molecular Weight | 252.3 g/mol |
| InChI Key | FYSJIDIFZQFXMR-UHFFFAOYSA-N |
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-7-17(8-5-13)18(19)9-6-16-11-14(2)10-15(3)12-16/h4-5,7-8,10-12H,6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJIDIFZQFXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644878 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-11-5 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3,5-dimethylbenzoic acid.
Reduction: Formation of 3-(3,5-dimethylphenyl)-4’-methylpropiophenol.
Substitution: Formation of halogenated derivatives such as 3-(3,5-dimethylphenyl)-4’-methylpropiophenone bromide.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-4’-methylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophilic species. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
Table 1: Key Structural Features and Properties
Key Observations :
- Steric Effects: The 3,5-dimethyl substitution in the target compound introduces significant steric hindrance, which may reduce reaction rates in nucleophilic additions compared to less hindered analogs like 4'-Bromo-3-chloropropiophenone .
Spectral and Structural Insights
- NMR Analysis : highlights the importance of substituent positioning in NMR shifts. For instance, methoxy groups in ’s compound cause distinct $^{13}\text{C}$-NMR signals (δ 159.6 ppm for C-4') compared to methyl groups in the target compound .
- Stereochemistry : Coupling constants (e.g., $J_{H-1–H-2} = 9.6\ \text{Hz}$ in ) suggest axial-equatorial relationships in diastereomers, which could apply to the target if chiral centers exist .
Biological Activity
3-(3,5-Dimethylphenyl)-4'-methylpropiophenone, also known as a synthetic cathinone, is a compound that has garnered attention due to its structural similarity to various psychoactive substances. This article reviews its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and associated risks.
Chemical Structure and Properties
The compound features a phenyl ring substituted at the 3 and 5 positions with methyl groups, enhancing its lipophilicity and potentially influencing its biological interactions. The basic structure can be represented as follows:
1. Psychoactive Effects
This compound is classified under synthetic cathinones, often referred to as "bath salts." These substances are known for their stimulant effects, which can lead to increased energy, euphoria, and heightened alertness. However, they are also associated with severe side effects such as anxiety, paranoia, and hallucinations.
The biological activity primarily involves the inhibition of the reuptake of monoamines (dopamine, norepinephrine, and serotonin), similar to other stimulants. Research indicates that compounds within this class may act as potent inhibitors of the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain.
Case Study: Adverse Effects
A retrospective analysis of emergency department visits linked to synthetic cathinones revealed that users of this compound experienced symptoms such as:
- Hyperthermia
- Tachycardia
- Severe agitation
- Psychotic episodes
In one reported case, an individual presented with elevated creatine phosphokinase levels and acute renal failure following the use of this compound .
Research Findings
A study published in the British Journal of Clinical Pharmacology highlighted the risk factors associated with high plasma concentrations of similar synthetic cathinones. It was noted that concentrations exceeding 30 mg/L significantly increased the likelihood of aggressive behavior .
Biological Activity Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Description |
|---|---|
| Stimulant Effects | Increased energy and euphoria; potential for addiction |
| Neurotransmitter Interaction | Inhibition of dopamine reuptake; potential for psychostimulant effects |
| Adverse Reactions | Hyperthermia, tachycardia, agitation, hallucinations |
| Therapeutic Potential | Limited research; primarily viewed as a recreational drug with high risks |
Q & A
Q. How can isotopic labeling (e.g., ¹³C, D) aid in metabolic or environmental fate studies?
- Methodological Answer :
- Synthesize deuterated analogs at the methyl groups (e.g., CD₃ via LiAlD₄ reduction of precursor esters).
- Use LC-MS/MS to track labeled metabolites in biodegradation assays or mammalian microsomal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
